Hexasodium phytate
Overview
Description
Hexasodium phytate, also known as myo-inositol hexakisphosphate hexasodium salt, is a sodium salt of phytic acid. Phytic acid is a naturally occurring compound found in plant seeds, grains, and legumes. This compound is known for its strong chelating properties, which allow it to bind with multivalent metal ions such as calcium, iron, and zinc. This compound is widely used in various industries, including cosmetics, food, and pharmaceuticals, due to its antioxidant, anticancer, and neuroprotective properties .
Mechanism of Action
Target of Action
Hexasodium phytate, also known as SNF472 , primarily targets calcium and phosphate crystals in the body . These crystals are key components of vascular calcification, a common complication in patients with chronic kidney disease (CKD) and strongly associated with an increased risk of cardiovascular events and all-cause mortality .
Mode of Action
This compound acts by directly inhibiting the formation of calcium and phosphate crystals . It does this by selectively binding to hydroxyapatite crystals, a form of calcium-phosphate crystallization . This selective binding results in minimal chelation of free calcium and no deleterious effects on bone mineralization .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the process of vascular calcification. This pathological condition involves the deposition of calcium and phosphate crystals, predominantly in the form of hydroxyapatite, in the vessel wall . By inhibiting the formation of these crystals, this compound can effectively block the production and deposition of ectopic calcium .
Pharmacokinetics
It is known that the compound is administered intravenously . In a study, it was found that this compound has exposure-dependent effects on hydroxyapatite crystallization and progression of cardiovascular calcification . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Result of Action
The primary result of this compound’s action is the inhibition of vascular calcification . This is achieved by blocking the formation of calcium and phosphate crystals, thereby preventing their deposition in the vessel wall . The efficacy and safety of this compound in inhibiting vascular calcification have been confirmed in clinical studies .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is typically administered to patients undergoing hemodialysis , suggesting that the dialysis environment could potentially impact its efficacy.
Biochemical Analysis
Biochemical Properties
Hexasodium phytate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. It has been shown to have striking anticancer effects, both preventive and therapeutic . It reduces cell proliferation and increases differentiation of malignant cells, often resulting in reversion to the normal phenotype .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to provide complete protection against amyloid precursor protein-C-terminal fragment-induced cytotoxicity by attenuating levels of increased intracellular calcium, hydrogen peroxide, superoxide, Aβ oligomers, and moderately upregulated the expression of autophagy (beclin-1) protein .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits calcium-phosphate crystallization by binding to hydroxyapatite crystals selectively, with minimal chelation of free calcium .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has shown to have a more-than-proportional increase in concentration, without accumulation, with a maximum concentration ratio of approximately 3 for the doses administered .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher this compound exposure correlated with larger inhibition of hydroxyapatite crystallization and reduction in coronary artery calcification progression .
Metabolic Pathways
This compound is involved in important intracellular biochemical pathways . It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound is being developed as an intravenous formulation for clinical use .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexasodium phytate can be synthesized by neutralizing phytic acid with sodium hydroxide. The reaction typically involves dissolving phytic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in solid form .
Industrial Production Methods: In industrial settings, this compound is produced by extracting phytic acid from plant sources such as corn, rice bran, or soybeans. The extracted phytic acid is then purified and neutralized with sodium hydroxide to produce this compound. This process involves several steps, including extraction, purification, neutralization, and drying .
Chemical Reactions Analysis
Types of Reactions: Hexasodium phytate undergoes various chemical reactions, including chelation, hydrolysis, and complexation. Its strong chelating ability allows it to form stable complexes with metal ions, which can be utilized in various applications .
Common Reagents and Conditions:
Chelation: this compound reacts with metal ions such as calcium, iron, and zinc under neutral to slightly acidic conditions to form stable chelates.
Hydrolysis: Under acidic conditions, this compound can hydrolyze to release phytic acid and sodium ions.
Complexation: this compound can form complexes with proteins and other biomolecules, enhancing their stability and bioavailability.
Major Products Formed:
Metal Phytate Complexes: These complexes are formed when this compound reacts with metal ions.
Phytic Acid: Hydrolysis of this compound under acidic conditions releases phytic acid.
Scientific Research Applications
Hexasodium phytate has a wide range of scientific research applications, including:
Chemistry:
Chelating Agent: Used to remove metal ions from solutions and prevent metal-catalyzed oxidation reactions.
Biology:
Antioxidant: Protects cells from oxidative damage by scavenging free radicals.
Neuroprotective Agent: Reduces inflammation and induces autophagy, providing protection against neurodegenerative diseases.
Medicine:
Anticancer Agent: Inhibits cancer cell proliferation and induces differentiation, leading to the reversion of malignant cells to a normal phenotype.
Vascular Calcification Inhibitor: Used in the treatment of cardiovascular calcification and calciphylaxis in patients with chronic kidney disease.
Industry:
Comparison with Similar Compounds
Hexasodium phytate is unique due to its strong chelating properties and wide range of applications. Similar compounds include:
Phytic Acid: The parent compound of this compound, known for its chelating and antioxidant properties.
Inositol Hexakisphosphate: Another salt of phytic acid with similar chelating abilities.
Sodium Phytate: A sodium salt of phytic acid with similar applications in food and cosmetics.
Compared to these compounds, this compound is more effective in inhibiting hydroxyapatite formation and providing neuroprotective effects .
Properties
IUPAC Name |
hexasodium;[2,3,4,5,6-pentakis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O24P6.6Na/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+1/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZIAGCFFSRULK-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Na6O24P6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001021738 | |
Record name | Hexasodium phytate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001021738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
791.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34367-89-0 | |
Record name | Hexasodium phytate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034367890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexasodium phytate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001021738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HEXASODIUM PHYTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBX50UG81V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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